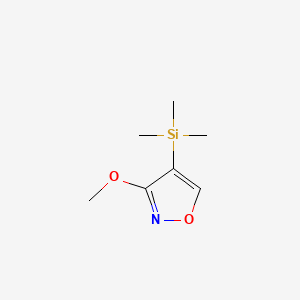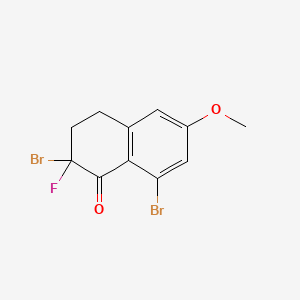
5-Chloro-2-cyclopropylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-2-cyclopropylpyridine is an organic compound with the molecular formula C8H8ClN. It is a chlorinated derivative of pyridine, featuring a cyclopropyl group at the second position and a chlorine atom at the fifth position. This compound is of interest in various fields of chemistry, biology, medicine, and industry due to its unique structural properties and reactivity.
Synthetic Routes and Reaction Conditions:
Chlorination of Cyclopropylpyridine: One common synthetic route involves the chlorination of cyclopropylpyridine using chlorine gas or a suitable chlorinating agent such as thionyl chloride (SOCl2) under controlled conditions.
Sandmeyer Reaction: Another method involves the Sandmeyer reaction, where an aniline derivative of cyclopropylpyridine is diazotized and then treated with copper(I) chloride to introduce the chlorine atom.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chlorination reactions under optimized conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to achieve industrial-grade quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as this compound N-oxide.
Reduction: Reduction reactions can convert the chlorine atom to a hydrogen atom, resulting in the formation of 2-cyclopropylpyridine.
Substitution: The chlorine atom in this compound can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophiles such as alkyl halides or aryl halides, along with a suitable base, are used for substitution reactions.
Major Products Formed:
Oxidation: this compound N-oxide
Reduction: 2-cyclopropylpyridine
Substitution: Various alkyl or aryl substituted pyridines
科学研究应用
5-Chloro-2-cyclopropylpyridine is utilized in various scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding assays.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
作用机制
5-Chloro-2-cyclopropylpyridine is structurally similar to other chlorinated pyridines, such as 2-chloropyridine and 3-chloropyridine. the presence of the cyclopropyl group at the second position makes it unique in terms of reactivity and biological activity. The cyclopropyl group can influence the electronic properties of the pyridine ring, leading to different chemical behaviors compared to its analogs.
相似化合物的比较
2-Chloropyridine
3-Chloropyridine
2-Chloro-5-cyclopropylpyridine
属性
分子式 |
C8H8ClN |
|---|---|
分子量 |
153.61 g/mol |
IUPAC 名称 |
5-chloro-2-cyclopropylpyridine |
InChI |
InChI=1S/C8H8ClN/c9-7-3-4-8(10-5-7)6-1-2-6/h3-6H,1-2H2 |
InChI 键 |
AJAQSVPUWMVQGQ-UHFFFAOYSA-N |
规范 SMILES |
C1CC1C2=NC=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


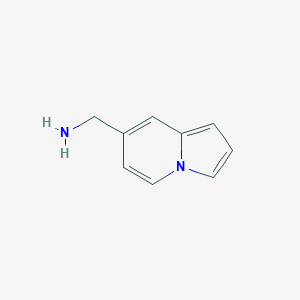
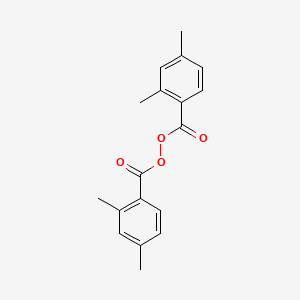
![2,6,8-Trimethyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B15330829.png)
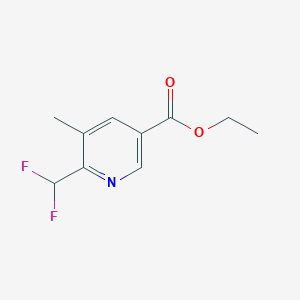
![3',4',5'-Trihydroxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B15330840.png)
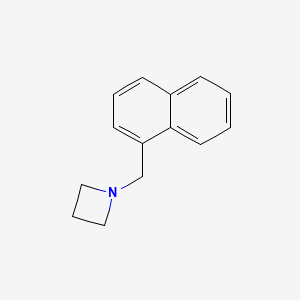
![2-(tert-Butyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B15330863.png)
![8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridin-2-amine](/img/structure/B15330872.png)
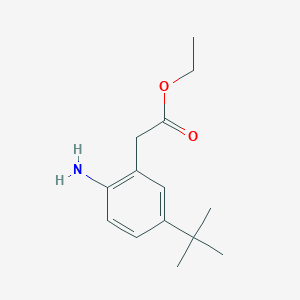
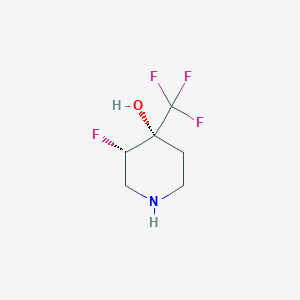
![7-Methoxy-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B15330892.png)
![2,4-Bis[4-(tert-butyl)phenyl]-1H-pyrrole](/img/structure/B15330898.png)
